N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a pyridine ring, and a piperazine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole moiety. One common method involves the cyclization of catechol with dichloromethane under basic conditions to form the benzodioxole ring . This intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group .
Subsequent steps involve the coupling of the benzodioxole intermediate with a pyridine derivative and a piperazine carboxamide group under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents . The final product is obtained through purification processes like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dichloromethane, ethanol, toluene
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
- N-(1,3-Benzodioxol-5-yl)-2-bromobutanamide
- N-(1,3-Benzodioxol-5-yl)-4-piperidinamine dihydrochloride
Uniqueness
N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for diverse scientific research applications.
Biological Activity
N-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide, a compound with complex structural features, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that illustrate its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a piperazine core substituted with a pyridine ring and a benzodioxole moiety. Its molecular formula is C21H20N4O4 with a molecular weight of 424 g/mol. The structural complexity is indicative of its potential interactions with biological targets.
Property | Value |
---|---|
Molecular Formula | C21H20N4O4 |
Molecular Weight | 424 g/mol |
LogP | 2.31 |
Rotatable Bonds | 8 |
1. Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing piperazine and benzodioxole structures have shown enhanced activity against breast cancer (MDA-MB 231) and glioblastoma (U-87 MG) cell lines. The IC50 values for these compounds ranged from 34 to 39 µM, demonstrating their potential as anticancer agents compared to standard treatments like Abraxane (IC50 ~83 µM) .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, particularly through its interaction with the p38 MAP kinase pathway. In vivo studies indicated that certain derivatives could inhibit LPS-stimulated production of tumor necrosis factor-alpha (TNF-α), showcasing their potential in treating inflammatory conditions .
The proposed mechanism involves the modulation of intracellular signaling pathways through G protein-coupled receptors (GPCRs). This interaction leads to an elevation of intracellular calcium ions, which is crucial for various cellular processes . The structure of the compound suggests it may act as an antagonist or modulator at specific receptor sites.
Case Study 1: Anticancer Efficacy in Animal Models
In a preclinical model using nude mice bearing human cancer xenografts, derivatives similar to this compound were administered orally. Results indicated significant tumor growth inhibition compared to control groups, with associated increases in apoptosis markers such as cleaved PARP and caspase activation .
Case Study 2: Inflammation Model Studies
In rat models of induced arthritis, compounds based on this scaffold demonstrated robust anti-inflammatory effects comparable to dexamethasone. The oral bioavailability was noted to exceed 90%, enhancing the therapeutic potential for chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Key modifications that have been explored include:
- Pyridine Substitution : Variations in the pyridine ring can significantly alter potency and selectivity towards specific targets.
- Benzodioxole Modifications : Altering substituents on the benzodioxole moiety has been linked to enhanced cytotoxicity against cancer cells.
Properties
Molecular Formula |
C20H23N5O4 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23N5O4/c26-19(22-12-15-4-5-16-17(11-15)29-14-28-16)13-23-20(27)25-9-7-24(8-10-25)18-3-1-2-6-21-18/h1-6,11H,7-10,12-14H2,(H,22,26)(H,23,27) |
InChI Key |
LFXXMKQGSVUKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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